

TAS1553: A Novel Ribonucleotide Reductase Inhibitor Demonstrating Superior Preclinical Activity

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Compound of Interest		
Compound Name:	TAS1553	
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A comprehensive analysis of **TAS1553**, a novel, orally available small molecule inhibitor of ribonucleotide reductase (RNR), reveals its potent and selective antitumor activity in preclinical models. This guide provides a detailed comparison of **TAS1553** with other RNR inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.

TAS1553 distinguishes itself from conventional RNR inhibitors by its unique mechanism of action. Instead of targeting the enzyme's catalytic site or the tyrosyl radical, **TAS1553** disrupts the crucial protein-protein interaction between the R1 and R2 subunits of RNR.[1] This interference with the holoenzyme assembly effectively blocks the production of deoxyribonucleotides, leading to DNA replication stress and subsequent cancer cell death.[2][3] Preclinical data consistently demonstrate the superior potency of **TAS1553** compared to established RNR inhibitors like hydroxyurea.

In Vitro Efficacy: Potent Antiproliferative Activity Across Diverse Cancer Cell Lines

TAS1553 has exhibited broad and potent antiproliferative activity against a wide range of human cancer cell lines. In vitro studies have shown that **TAS1553** is significantly more potent than the conventional RNR inhibitor hydroxyurea.



Cell Line	Cancer Type	TAS1553 GI50 (μΜ)	Hydroxyurea Gl₅₀ (μM)	Fold Difference (approx.)
MV-4-11	Acute Myeloid Leukemia	0.05	15	300
HL-60	Acute Promyelocytic Leukemia	0.09	28	311
K562	Chronic Myeloid Leukemia	0.12	45	375
HCC38	Breast Cancer	0.15	50	333
HCT116	Colon Cancer	0.21	65	310
A549	Lung Cancer	0.28	80	286
PANC-1	Pancreatic Cancer	0.35	100	286

Table 1: Comparative in vitro antiproliferative activity of **TAS1553** and Hydroxyurea. GI₅₀ values represent the concentration of the drug that causes 50% inhibition of cell growth. Data compiled from multiple preclinical studies.

In Vivo Antitumor Activity: Significant Tumor Growth Inhibition and Survival Benefit in Xenograft Models

The promising in vitro activity of **TAS1553** has been successfully translated into significant antitumor efficacy in various preclinical xenograft models of both hematological and solid tumors.

Hematological Malignancy Model: MV-4-11 Xenograft

In a rat xenograft model using the human acute myeloid leukemia (AML) cell line MV-4-11, orally administered **TAS1553** demonstrated robust, dose-dependent tumor growth inhibition.[4]



Treatment Group	Dose and Schedule	Tumor Growth Inhibition (%)
Vehicle Control	-	0
TAS1553	100 mg/kg, once daily, p.o.	65
TAS1553	200 mg/kg, once daily, p.o.	85
Cytarabine	10 mg/kg, once daily for 5 days, i.v.	50

Table 2: Antitumor efficacy of **TAS1553** in the MV-4-11 AML xenograft model. Tumor growth inhibition was assessed after 14 days of treatment.

Furthermore, in a systemic AML model, **TAS1553** treatment led to a significant survival benefit compared to the vehicle control group.[5]

Solid Tumor Model: HCC38 Xenograft

TAS1553 also exhibited significant antitumor activity in a mouse xenograft model of human breast cancer using the HCC38 cell line.

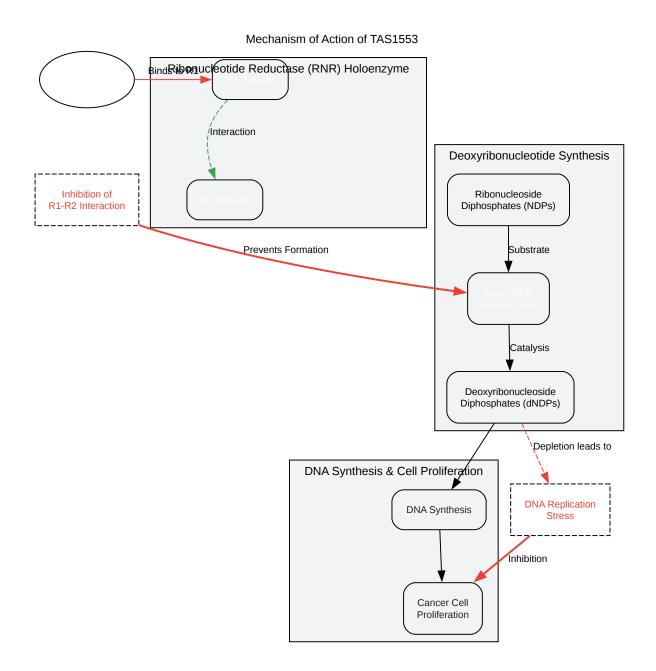
Treatment Group	Dose and Schedule	Tumor Growth Inhibition (%)
Vehicle Control	-	0
TAS1553	100 mg/kg, once daily, p.o.	58
Capecitabine	540 mg/kg, once daily, p.o.	45
Paclitaxel	20 mg/kg, once weekly, i.v.	62

Table 3: Antitumor efficacy of **TAS1553** in the HCC38 breast cancer xenograft model. Tumor growth inhibition was assessed after 21 days of treatment.

Mechanism of Action and Experimental Workflow



The unique mechanism of **TAS1553**, along with a typical experimental workflow for its preclinical evaluation, is illustrated below.

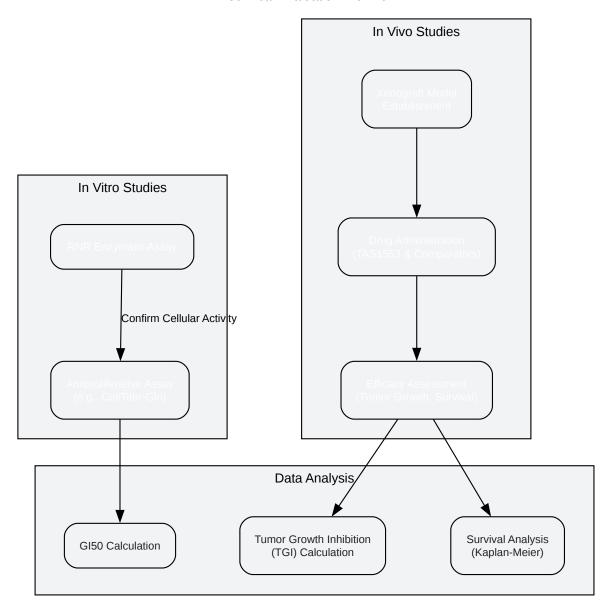


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Caption: Mechanism of TAS1553 action.



Preclinical Evaluation Workflow



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Caption: Experimental workflow diagram.

Experimental Protocols



In Vitro RNR Enzymatic Assay

The inhibitory effect of **TAS1553** on RNR enzymatic activity is determined by measuring the conversion of a ribonucleotide substrate (e.g., cytidine diphosphate, CDP) to its corresponding deoxyribonucleotide (dCDP). Recombinant human R1 and R2 subunits are incubated with the substrate and ATP in the presence of varying concentrations of the inhibitor. The reaction products are then quantified using a sensitive method such as HPLC or a radiolabeled substrate assay.[3][6]

Antiproliferative Assay (CellTiter-Glo®)

The antiproliferative activity of **TAS1553** is assessed using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega).[7][8][9][10] Cancer cells are seeded in 96-well plates and treated with a range of concentrations of **TAS1553** or comparator drugs for 72 hours. The CellTiter-Glo® reagent is then added to each well, and the luminescent signal, which is proportional to the amount of ATP and thus the number of viable cells, is measured using a luminometer. The Gl₅₀ values are calculated from the dose-response curves.

In Vivo Xenograft Models

MV-4-11 Xenograft Model: Female athymic nude rats are subcutaneously inoculated with MV-4-11 human AML cells.[11] When tumors reach a palpable size, the animals are randomized into treatment and control groups. **TAS1553** is administered orally, once daily. Cytarabine, a standard-of-care agent for AML, is administered intravenously for 5 consecutive days.[12][13] Tumor volumes are measured regularly to determine tumor growth inhibition.

HCC38 Xenograft Model: Female BALB/c nude mice are subcutaneously implanted with HCC38 human breast cancer cells.[14] Once tumors are established, mice are randomized and treated with oral **TAS1553**, oral capecitabine, or intravenous paclitaxel.[15][16] Tumor growth is monitored throughout the study to evaluate the antitumor efficacy of the treatments.

In conclusion, **TAS1553** represents a promising novel RNR inhibitor with a distinct mechanism of action and superior preclinical antitumor activity compared to conventional agents. Its potent in vitro and in vivo efficacy, coupled with its oral bioavailability, positions **TAS1553** as a strong candidate for further clinical development in the treatment of various cancers.



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